
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate is an organophosphorus compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloroethyl group, an ethyl group, and an ethoxyethyl group attached to a phosphonate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate typically involves the reaction of ethyl phosphonate with 2-chloroethanol and 1-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The phosphonate group can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonates with various functional groups.
Oxidation Reactions: The major products are aldehydes, ketones, or acids depending on the extent of oxidation.
Reduction Reactions: The major products are phosphine derivatives.
Aplicaciones Científicas De Investigación
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate involves its interaction with specific molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The phosphonate group can act as a ligand, coordinating with metal ions or enzymes to modulate their activity. The ethoxyethyl group can be metabolized to release active intermediates that participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl ethyl ether: Similar in structure but lacks the phosphonate group.
2-Chloroethyl ethyl phosphonate: Similar but lacks the ethoxyethyl group.
Ethyl (1-ethoxyethyl)phosphonate: Similar but lacks the chloroethyl group.
Uniqueness
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate is unique due to the presence of all three functional groups (chloroethyl, ethyl, and ethoxyethyl) attached to the phosphonate moiety. This unique combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
33354-30-2 |
|---|---|
Fórmula molecular |
C8H18ClO4P |
Peso molecular |
244.65 g/mol |
Nombre IUPAC |
1-[2-chloroethoxy(ethoxy)phosphoryl]-1-ethoxyethane |
InChI |
InChI=1S/C8H18ClO4P/c1-4-11-8(3)14(10,12-5-2)13-7-6-9/h8H,4-7H2,1-3H3 |
Clave InChI |
DLVSWEPINABUCA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)P(=O)(OCC)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
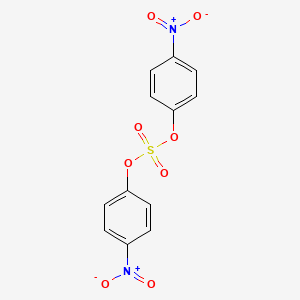

![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)

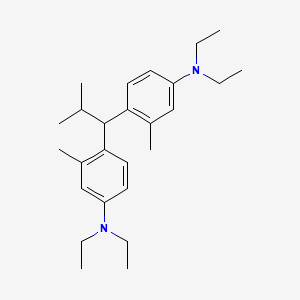
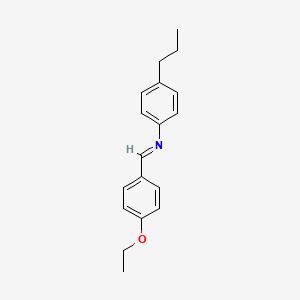
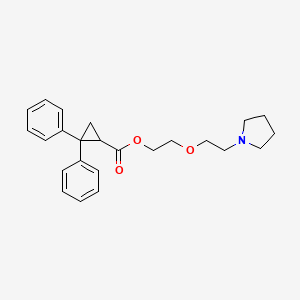
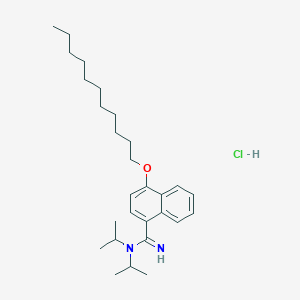
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

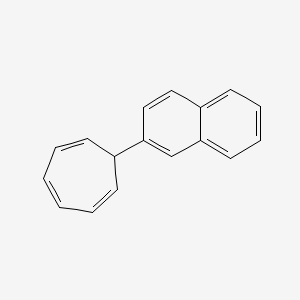
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
